molecular formula C6H4BrN3S B1520187 Thiazole, 5-bromo-2-(1H-imidazol-1-yl)- CAS No. 446287-07-6

Thiazole, 5-bromo-2-(1H-imidazol-1-yl)-

Número de catálogo: B1520187
Número CAS: 446287-07-6
Peso molecular: 230.09 g/mol
Clave InChI: NAOLPISHAKGHFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thiazole, 5-bromo-2-(1H-imidazol-1-yl)- is a useful research compound. Its molecular formula is C6H4BrN3S and its molecular weight is 230.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole, 5-bromo-2-(1H-imidazol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 5-bromo-2-(1H-imidazol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-bromo-2-imidazol-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-5-3-9-6(11-5)10-2-1-8-4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOLPISHAKGHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290099
Record name 5-Bromo-2-(1H-imidazol-1-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446287-07-6
Record name 5-Bromo-2-(1H-imidazol-1-yl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446287-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(1H-imidazol-1-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

Thiazole derivatives, particularly those containing the 5-bromo-2-(1H-imidazol-1-yl) moiety, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant case studies and research findings.

Overview of Thiazole Derivatives

Thiazoles are five-membered heterocycles known for their ability to interact with various biological targets. The incorporation of bromine and imidazole into thiazole structures enhances their pharmacological profiles. The compound 5-bromo-2-(1H-imidazol-1-yl)- exhibits notable activities that can be attributed to its unique structural features.

Antimicrobial Activity

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
5-bromo-2-(1H-imidazol-1-yl)-Staphylococcus aureus16
5-bromo-2-(1H-imidazol-1-yl)-Aspergillus niger4.01
Other ThiazolesC. albicans3.92–4.01

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, the compound 5-bromo-2-(1H-imidazol-1-yl)- shows a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating strong bacteriostatic activity. Additionally, it has demonstrated efficacy against Aspergillus niger, with an MIC value of 4.01 µg/mL, which is competitive with established antifungal agents like fluconazole .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives have been explored in various studies. A recent investigation highlighted that compounds incorporating the imidazole-thiazole framework significantly inhibited the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells . Notably, one derivative exhibited potent anti-inflammatory activity without cytotoxic effects, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5-bromo-2-(1H-imidazol-1-yl)-U251 (glioblastoma)<10
Other ThiazolesA431 (epidermoid carcinoma)<20

Thiazole derivatives have also shown promising anticancer properties. The compound 5-bromo-2-(1H-imidazol-1-yl)- was tested against human glioblastoma U251 cells and demonstrated an IC50 value of less than 10 µM, indicating potent cytotoxicity . Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer efficacy by improving interactions with target proteins involved in cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Antimicrobial Study : A study evaluated a series of thiazole derivatives against various pathogens, revealing that compounds with electron-withdrawing groups exhibited enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts .
  • Anti-inflammatory Research : In a controlled laboratory setting, thiazole derivatives were shown to reduce inflammation markers in animal models of arthritis, suggesting their potential for treating chronic inflammatory diseases .
  • Cancer Treatment Trials : Clinical trials involving thiazole-based compounds have reported favorable outcomes in terms of tumor reduction in patients with specific types of cancer, further validating their role as potential chemotherapeutic agents .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity
5-bromo-2-(1H-imidazol-1-yl)- has demonstrated considerable antimicrobial properties. Studies indicate that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to interact with biological targets that influence cellular processes like apoptosis and cell cycle regulation, which are crucial in combating infections .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
5-bromo-2-(1H-imidazol-1-yl)-S. aureus16 µg/mL
4-(Imidazol-1-yl)thiazol-2-ylphenylamineMRSA8 µg/mL
5-Bromo-2-(1H-imidazol-1-YL)pyridineC. albicansNot significantly changed

Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. Research has shown that compounds incorporating the thiazole moiety can selectively target cancer cells while sparing normal cells. For instance, one study highlighted that a thiazole-pyridine hybrid exhibited superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .

Table 2: Anticancer Efficacy of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Thiazole-pyridine hybridMCF-7 (breast cancer)5.71
Imidazole-thiazole derivativeHCT-116 (colon cancer)<10
5-Bromo-2-(1H-imidazol-1-YL)pyridineU251 (glioblastoma)<30

Case Studies

Case Study 1: Antimicrobial Properties
A study conducted on various thiazole derivatives revealed that replacing the imidazole ring with a thiazole ring significantly enhanced inhibitory activity against staphylococci. The results indicated up to a sixteen-fold decrease in MIC against S. aureus when using modified compounds .

Case Study 2: Anticancer Efficacy
In another investigation, a series of thiazole-integrated pyridine derivatives were synthesized and tested against multiple cancer cell lines. One particular analogue demonstrated remarkable selectivity and efficacy against HepG2 liver cancer cells, highlighting the potential for thiazoles in developing novel anticancer therapies .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 5-position of the imidazole ring is highly reactive toward nucleophiles, enabling substitutions with amines, alkoxides, or thiols.

Example Reaction with Morpholine:

Reagents Conditions Product Yield Reference
Morpholine, K₂CO₃DMF, 90°C, 8 hrs5-Morpholino-2-(1H-imidazol-1-yl)thiazole82%

Key Insight :

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.

  • Steric hindrance from the thiazole and imidazole rings limits substitution to small nucleophiles.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine site participates in palladium- or copper-catalyzed cross-couplings, forming carbon–carbon or carbon–heteroatom bonds.

Suzuki-Miyaura Coupling with Aryl Boronic Acids

Catalyst System Conditions Product Yield Reference
Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100°C, 12 hrs5-Aryl-2-(1H-imidazol-1-yl)thiazole65–89%

Notable Example :
Coupling with 4-methoxyphenylboronic acid yields a derivative with enhanced electronic properties for medicinal applications .

Buchwald-Hartwig Amination

Catalyst System Conditions Product Yield Reference
Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110°C, 24 hrs5-Amino-2-(1H-imidazol-1-yl)thiazole70%

Applications :
Amination products serve as intermediates for anticancer agents .

Functionalization of the Imidazole Moiety

The imidazole ring’s NH group (position 3) undergoes alkylation or acylation, modifying electronic and steric profiles.

Alkylation with Ethyl Bromoacetate

Reagents Conditions Product Yield Reference
Ethyl bromoacetate, NaHTHF, 0°C → RT, 6 hrs3-(Ethoxycarbonylmethyl)-5-bromo-2-(1H-imidazol-1-yl)thiazole58%

Significance :
Alkylation enhances solubility and introduces sites for further conjugation.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, with bromine loss observed via TGA.

  • Photoreactivity : UV exposure induces partial debromination, necessitating dark storage.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases .

Métodos De Preparación

Synthetic Strategy Overview

The preparation of Thiazole, 5-bromo-2-(1H-imidazol-1-yl)- generally involves two key steps:

The challenge lies in achieving regioselective substitution and efficient coupling under mild conditions to preserve the integrity of both heterocycles.

Preparation via Copper-Catalyzed N-Arylation (Chan–Lam Coupling)

A prominent method to synthesize the 5-bromo-2-(1H-imidazol-1-yl) derivative is through copper-catalyzed N-arylation, a variant of the Chan–Lam coupling reaction. This approach couples a 5-bromo-substituted thiazole derivative with imidazole or its derivatives under mild aerobic conditions.

Key Reaction Conditions and Findings:

Parameter Details
Catalyst Copper(II) acetate (Cu(OAc)2) or hydrated form Cu(OAc)2·H2O
Base Tetramethylethylenediamine (TMEDA) or triethylamine (Et3N)
Solvent Mixed solvents such as dichloromethane (DCM), methanol/water (CH3OH/H2O 8:1)
Temperature Ambient temperature (room temperature)
Atmosphere Open air (aerobic conditions)
Reaction Time Approximately 2 hours
Yield Good to excellent yields reported
Selectivity TMEDA acts as a bidentate ligand forming a stable complex with copper, enhancing selective N-arylation of the imidazole nitrogen over other nucleophilic sites

This method was adapted from protocols developed for similar heterocyclic compounds like 5-bromo-2-aminobenzimidazole, where selective N-arylation was achieved using copper catalysts and amine bases under mild conditions.

Protection and Deprotection Strategies

In some cases, selective protection of amino groups on the heterocycle is employed to direct the arylation exclusively to the imidazole nitrogen. For example, acetic anhydride can be used to protect amino groups before the coupling reaction, followed by deprotection after the coupling is complete. This strategy enhances selectivity and yield by preventing side reactions on other nucleophilic sites.

Alternative Synthetic Routes

Though limited specific literature exists for the exact compound "Thiazole, 5-bromo-2-(1H-imidazol-1-yl)-," related thiazolium compounds and their derivatives have been prepared via multi-step synthetic routes involving:

  • Formation of thiazolium salts through cyclization reactions involving halogenated precursors and sulfur/nitrogen sources.
  • Subsequent substitution or cross-coupling reactions to introduce imidazole or other heterocyclic substituents at the 2-position.

These methods typically involve:

Step Description
Halogenation Selective bromination at the 5-position of thiazole ring using brominating agents
Nucleophilic substitution Reaction of 2-halothiazole intermediates with imidazole under basic or catalytic conditions
Salt formation Conversion to pharmaceutically acceptable salts if required for enhanced stability or solubility

The patent literature describes such methods for thiazolium compounds with various substituents, indicating the possibility of adapting these protocols for the target compound.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Copper-catalyzed N-arylation Cu(OAc)2, TMEDA or Et3N, DCM or MeOH/H2O, RT Mild conditions, good selectivity Requires careful base choice
Protection/deprotection strategy Acetic anhydride for amino protection Enhances selectivity Additional synthetic steps
Halogenation + nucleophilic substitution Brominating agents, imidazole, base or catalyst Direct substitution on thiazole May require optimization for regioselectivity
Thiazolium salt synthesis (patent method) Multi-step cyclization and substitution Access to pharmaceutically relevant salts Complex multi-step synthesis

Research Findings and Practical Notes

  • Base selection is critical: TMEDA is preferred over triethylamine due to its bidentate ligand property, which stabilizes copper intermediates and improves yields and selectivity in N-arylation reactions.
  • Solvent choice affects reaction outcome: Mixed solvents like methanol/water facilitate the reaction but anhydrous conditions with DCM and molecular sieves can improve selectivity in certain protocols.
  • Reaction under aerobic conditions: The Chan–Lam coupling proceeds efficiently in open air, simplifying experimental setup and reducing costs.
  • Protection steps: Amino group protection can prevent side reactions but adds complexity; selective direct arylation without protection is feasible with optimized conditions.
  • Patent literature provides synthetic blueprints: Although focused on related thiazolium compounds, these methods offer valuable insights for adapting synthesis of 5-bromo-2-(1H-imidazol-1-yl)thiazole.

Q & A

Q. What are the established synthetic routes for 5-bromo-2-(1H-imidazol-1-yl)thiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

  • Substitution reactions to introduce the imidazole moiety to the thiazole core, using brominated intermediates and nucleophilic aromatic substitution (e.g., coupling 5-bromothiazole derivatives with imidazole under basic conditions) .
  • Optimization of catalysts and solvents : For example, using Eaton’s reagent (P2O5/MeSO3H) in solvent-free conditions for Friedel-Crafts acylation to form fused heterocycles .
  • Characterization : Confirm structure via NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography (using SHELXL for refinement) .
    Key Variables : Reaction temperature, choice of base (e.g., triethylamine vs. K2CO3), and stoichiometric ratios critically affect yield (typically 70–96% for analogous compounds) .

Q. How is the crystal structure of 5-bromo-2-(1H-imidazol-1-yl)thiazole determined, and what software is recommended for data analysis?

Methodological Answer:

  • Single-crystal X-ray diffraction : Data collection at low temperatures (e.g., 200 K) minimizes disorder. For example, analogous brominated imidazole-thiazole hybrids show mean C–C bond lengths of 0.005 Å and R-factors < 0.04 .
  • Software Tools :
    • SHELX suite (SHELXL for refinement, SHELXS for structure solution) is standard for small-molecule crystallography .
    • ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .
      Note : High-resolution data (d-spacing < 0.8 Å) is essential for resolving bromine’s electron density .

Q. What in vitro assays are used to evaluate the antimicrobial activity of thiazole-imidazole hybrids?

Methodological Answer:

  • Antifungal/Candidal assays : Test against Candida species (e.g., C. utilis) using broth microdilution to determine minimum inhibitory concentrations (MICs). Compare with controls like ketoconazole (MIC = 3.12 µg/mL) .
  • Bacterial assays : Use Gram-positive (S. aureus) and Gram-negative (E. coli) strains. For example, thiazole derivatives with MICs of 31.25 µg/mL suggest moderate activity .
  • Data Interpretation : Correlate substituent effects (e.g., bromine’s electron-withdrawing properties) with activity trends .

Advanced Research Questions

Q. How can solvent-free synthesis and green chemistry principles improve the scalability of thiazole-imidazole derivatives?

Methodological Answer:

  • Eaton’s reagent-mediated reactions : Eliminate solvents by using P2O5/MeSO3H as a catalyst, reducing waste and reaction time (e.g., 2-hour reactions at 80°C for fused thiazole-imidazoles) .
  • Microwave-assisted synthesis : Enhance yields (e.g., 85–90%) via rapid, controlled heating, minimizing side products .
  • Challenges : Scalability requires optimizing exothermic reactions and managing bromine’s volatility .

Q. How do contradictions arise in mechanistic studies of thiazole biosynthesis pathways, and how can they be resolved?

Methodological Answer:

  • Contradictions : Yeast thiazole biosynthesis may involve D-pentulose-5-phosphate, while prokaryotic pathways use NAD+ as a carbohydrate source, leading to divergent intermediates .
  • Resolution Strategies :
    • Isotopic labeling : Track ¹³C-glycine incorporation into thiazole rings in yeast vs. bacterial models .
    • Knockout studies : Disrupt genes (e.g., thi4) to identify pathway bottlenecks .
      Implication : Evolutionary divergence complicates extrapolation between microbial systems .

Q. What computational and experimental approaches are used to study the binding interactions of 5-bromo-2-(1H-imidazol-1-yl)thiazole with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., C. utilis cytochrome P450). Analogous compounds show binding energies of −8.5 kcal/mol .
  • SAR Analysis : Compare bromine’s halogen bonding vs. methyl/methoxy substituents in derivatives .
  • Experimental validation : Surface plasmon resonance (SPR) or ITC to measure binding affinity (e.g., Kd values < 10 µM for active analogs) .

Q. How do cell line-specific variations impact the anti-proliferative evaluation of thiazole-imidazole compounds?

Methodological Answer:

  • Protocol Design :
    • Use diverse carcinoma lines (e.g., HeLa, MCF-7) with MTT assays to quantify IC50 values .
    • Include normal cell lines (e.g., HEK293) to assess selectivity .
  • Key Variables :
    • Serum concentration in media (e.g., 10% FBS vs. serum-free) alters compound uptake .
    • Metabolic differences: Liver-derived cells (HepG2) may metabolize brominated compounds faster, requiring dose adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazole, 5-bromo-2-(1H-imidazol-1-yl)-
Reactant of Route 2
Thiazole, 5-bromo-2-(1H-imidazol-1-yl)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.